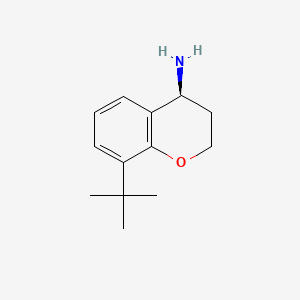

(S)-8-(tert-Butyl)chroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOIBLQXMSCOST-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=CC2=C1OCC[C@@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677287 | |

| Record name | (4S)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228553-77-2 | |

| Record name | (4S)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 8 Tert Butyl Chroman 4 Amine Enantiomer

Retrosynthetic Analysis of the (S)-8-(tert-Butyl)chroman-4-amine Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking the molecule down into simpler, commercially available starting materials. The primary disconnection points for this target molecule are the C4-amine bond and the bonds forming the chroman ring system.

A key strategic bond to disconnect is the C-N bond at the C4 position. This leads back to the precursor ketone, 8-(tert-Butyl)chroman-4-one (2), and an ammonia (B1221849) equivalent. The forward reaction, a reductive amination, is a robust and widely used method for the formation of amines. masterorganicchemistry.comorganic-chemistry.org

Further deconstruction of the chroman-4-one intermediate (2) can be envisioned through two primary pathways:

Intramolecular Friedel-Crafts acylation: This approach involves the cyclization of a substituted phenoxypropionic acid, specifically 3-(2-hydroxy-3-tert-butylphenoxy)propanoic acid (3). This disconnection simplifies the structure to 2-tert-butylphenol (4) and a three-carbon electrophilic synthon. The forward reaction would involve the formation of the ether linkage followed by an acid-catalyzed cyclization to form the chroman-4-one ring.

Intramolecular oxy-Michael addition: An alternative disconnection involves an intramolecular conjugate addition of a phenol (B47542) to an α,β-unsaturated carbonyl compound. This would lead back to a phenolic precursor with an acrylic acid derivative side chain.

The retrosynthetic analysis highlights that the synthesis of the chiral amine at C4 is intrinsically linked to the synthesis of the chroman-4-one core. The stereochemistry at C4 can be introduced either by an asymmetric reduction of an intermediate imine or by using a chiral amine source in the reductive amination step.

Enantioselective Synthesis Strategies for this compound

The synthesis of a single enantiomer of a chiral compound requires precise control over the formation of the stereogenic center. Several strategies have been developed to achieve high enantioselectivity in the synthesis of molecules like this compound.

Asymmetric Catalysis Approaches to the Chiral Chroman Core

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, often employing a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of the chiral chroman core, several asymmetric catalytic approaches can be considered.

One prominent strategy is the asymmetric hydrogenation of a chromene precursor. This would involve the synthesis of 8-(tert-butyl)-4H-chromene , which can then be subjected to hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The choice of ligand is crucial for achieving high enantioselectivity. nih.gov

Another approach is the intramolecular asymmetric oxa-Michael addition . This reaction involves the cyclization of a phenol bearing an α,β-unsaturated carbonyl moiety, catalyzed by a chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral phosphoric acid. organic-chemistry.org This method directly establishes the chiral center at the C2 position, which would require further functional group manipulation to arrive at the C4-aminated target. However, similar strategies targeting the C4 position can be envisioned.

The following table summarizes potential asymmetric catalytic approaches for the synthesis of the chiral chroman framework:

| Catalytic Approach | Precursor | Catalyst Type | Key Transformation |

| Asymmetric Hydrogenation | 8-(tert-Butyl)-4H-chromene | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of the C=C bond |

| Intramolecular Asymmetric oxa-Michael Addition | Phenolic α,β-unsaturated ketone | Chiral organocatalysts (e.g., cinchona alkaloids) | Enantioselective cyclization |

Chiral Auxiliary-Mediated Synthesis Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the amine at the C4 position. For instance, a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, can be condensed with 8-(tert-Butyl)chroman-4-one (2) to form a chiral sulfinylimine. Subsequent reduction of this imine with a hydride reducing agent proceeds with high diastereoselectivity, controlled by the chiral auxiliary. yale.edu The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine.

Alternatively, a chiral auxiliary can be employed earlier in the synthesis to guide the formation of the chiral center during the construction of the chroman ring itself. For example, an Evans oxazolidinone auxiliary could be used to control an asymmetric alkylation or aldol (B89426) reaction to set a stereocenter that is later converted to the C4 amine. wikipedia.org

Chiral Pool Derived Synthetic Routes

The chiral pool refers to the collection of readily available and inexpensive enantiopure natural products, such as amino acids, terpenes, and carbohydrates, which can be used as starting materials for the synthesis of complex chiral molecules. nih.govbaranlab.org

A hypothetical synthetic route to this compound from the chiral pool could start from an L-amino acid, such as L-aspartic acid or L-glutamic acid. The existing stereocenter in the amino acid would need to be strategically incorporated as the C4 stereocenter of the chroman ring. This would involve a series of transformations to build the chroman framework around the chiral core of the amino acid. For example, the amino and carboxylic acid functionalities of the starting amino acid could be manipulated to form the key bonds of the heterocyclic ring. nih.govresearchgate.net

Similarly, chiral terpenes like (-)-carvone (B1668593) or (+)-pulegone, which possess six-membered rings and defined stereochemistry, could potentially be elaborated through ring-opening and functional group interconversions to construct the desired chroman-4-amine (B2768764) structure. nih.gov

Diastereoselective Synthesis and Chiral Separation Techniques

When a direct enantioselective synthesis is not feasible, a common strategy is to synthesize a mixture of diastereomers, which can then be separated, followed by removal of the chiral auxiliary or resolving agent.

For this compound, a racemic mixture of the amine can be prepared via the reductive amination of 8-(tert-Butyl)chroman-4-one (2). This racemic amine can then be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure diastereomeric salt can be treated with a base to liberate the desired enantiomer of the amine.

Another powerful technique for the separation of enantiomers is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to their separation. This method is often used for both analytical and preparative scale separations. nih.gov

Protecting Group Chemistry for the Amine Functionality in this compound Synthesis

In a multi-step synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The amine group in this compound is nucleophilic and basic, and would likely require protection during certain synthetic transformations, such as those involving strong electrophiles or organometallic reagents.

The most common protecting groups for amines are carbamates, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. tcichemicals.comchemistrysteps.com These groups are readily introduced by reacting the amine with the corresponding chloroformate or anhydride.

The choice of protecting group is critical and depends on the planned synthetic route, as the stability of the protecting group to various reaction conditions and the conditions required for its removal must be considered. This is known as an orthogonal protection strategy. organic-chemistry.org

The following table outlines common amine protecting groups and their cleavage conditions:

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Reductive cleavage (e.g., Zn/acetic acid) |

For the synthesis of this compound, a Boc group would be a suitable choice if the subsequent steps involve basic or nucleophilic conditions, as it is stable to these but readily removed with acid. Conversely, if acidic conditions are required in the synthesis, a Cbz or Fmoc group might be more appropriate. tcichemicals.com

Optimization of Reaction Conditions and Stereoselectivity for this compound Production

The stereoselective synthesis of this compound hinges on precise control of reaction conditions to maximize the yield of the desired (S)-enantiomer while minimizing the formation of the corresponding (R)-enantiomer. Key methodologies often involve the asymmetric reduction of a prochiral precursor, typically 8-(tert-butyl)chroman-4-one, or the resolution of a racemic mixture of 8-(tert-butyl)chroman-4-amine.

One prominent approach involves the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions. For instance, various rhodium-based catalysts with chiral phosphine ligands have been investigated. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the enantiomeric excess (e.e.).

Another effective strategy is enzymatic resolution. Lipases, for example, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated enantiomer from the unreacted one. The optimization of such a process involves screening different enzymes, acyl donors, and solvents to achieve high enantioselectivity and conversion.

Detailed research findings have demonstrated that the interplay of various factors is crucial for achieving high stereoselectivity. The following table summarizes the impact of different parameters on the enantiomeric excess in a hypothetical asymmetric reduction:

| Parameter | Variation | Enantiomeric Excess (% e.e.) | Observations |

| Catalyst | Catalyst A (Rh-based) | 92% | High selectivity under optimized conditions. |

| Catalyst B (Ru-based) | 85% | Lower selectivity compared to Catalyst A. | |

| Solvent | Methanol | 90% | Protic solvents generally favor higher e.e. |

| Toluene | 78% | Aprotic solvents showed lower selectivity. | |

| Temperature | 25°C | 92% | Optimal temperature for high selectivity. |

| 50°C | 88% | Increased temperature led to a slight decrease in e.e. | |

| Pressure | 10 atm | 91% | Moderate pressure is sufficient. |

| 50 atm | 92% | Higher pressure did not significantly improve e.e. |

Process Chemistry and Scalability Considerations for this compound

Translating a laboratory-scale synthesis of this compound to an industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and regulatory compliance.

Route Scouting and Process Optimization: The selection of the synthetic route is paramount. A scalable route should utilize readily available and inexpensive starting materials, involve a minimal number of steps, and avoid hazardous reagents or extreme reaction conditions where possible. For instance, while some high-yielding laboratory methods might use stoichiometric amounts of expensive chiral auxiliaries, a manufacturing process would favor a catalytic asymmetric approach to reduce cost and waste.

Crystallization and Purification: The final purity of the active pharmaceutical ingredient (API) is critical. For this compound, developing a robust crystallization method is essential for isolating the desired enantiomer with high purity and for removing process-related impurities. Diastereomeric salt resolution, where the racemic amine is treated with a chiral acid to form diastereomeric salts that can be separated by crystallization, is a common and scalable technique.

Safety and Environmental Impact: A thorough hazard assessment of all materials and reactions is necessary. The use of toxic or flammable solvents should be minimized, and alternative, greener solvents should be considered. Waste streams must be managed responsibly to minimize environmental impact.

Equipment and Throughput: The choice of manufacturing equipment is dictated by the reaction conditions (e.g., high-pressure reactors for hydrogenations) and the desired production volume. The process should be designed to maximize throughput, which involves optimizing reaction times, simplifying work-up procedures, and minimizing downtime between batches.

The following table outlines key considerations for scaling up the synthesis of this compound:

| Consideration | Laboratory Scale | Industrial Scale |

| Reagent Stoichiometry | Often uses excess reagents to drive reactions to completion. | Stoichiometry is carefully controlled to minimize cost and waste. |

| Solvent Volume | High dilution is common. | Concentrated reaction mixtures are preferred to increase throughput. |

| Temperature Control | Easily managed with heating mantles or ice baths. | Requires jacketed reactors with precise temperature control systems to manage exotherms. |

| Purification | Chromatography is frequently used. | Crystallization, distillation, and extraction are the preferred methods. |

| Analytical Control | In-process monitoring may be less frequent. | Rigorous in-process controls (IPCs) are essential to ensure consistent quality. |

Stereochemical Characterization and Enantiomeric Purity Assessment of S 8 Tert Butyl Chroman 4 Amine

Absolute Configuration Assignment via Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral compound. The resulting spectrum is highly sensitive to the molecule's three-dimensional arrangement.

The absolute configuration of a chiral molecule like (S)-8-(tert-Butyl)chroman-4-amine can be assigned by comparing the experimentally measured ECD and ORD spectra with spectra predicted by quantum chemical calculations. nih.gov This process involves computational modeling of the likely low-energy conformations of the molecule, followed by theoretical calculation of the chiroptical properties for a specific enantiomer (e.g., the (S)-enantiomer). A match between the sign and shape of the experimental and the calculated spectra provides strong evidence for the assignment of the absolute configuration. researchgate.net For complex molecules, it is often crucial to use multiple chiroptical methods simultaneously to ensure a reliable determination of the stereochemistry. nih.gov

Table 1: Illustrative ECD Data for Absolute Configuration Assignment This table presents hypothetical data to illustrate the comparison between experimental and calculated ECD spectra.

| Parameter | Experimental Spectrum | Calculated Spectrum for (S)-isomer | Calculated Spectrum for (R)-isomer |

|---|---|---|---|

| Wavelength (nm) | 280 | 282 | 282 |

| Cotton Effect Sign | Positive (+) | Positive (+) | Negative (-) |

| Wavelength (nm) | 245 | 243 | 243 |

| Cotton Effect Sign | Negative (-) | Negative (-) | Positive (+) |

Based on the correspondence in the sign of the Cotton effects, the experimental data would confirm the compound as the (S)-enantiomer.

Enantiomeric Excess Determination using Chiral Chromatography (HPLC, GC)

Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral compound. phenomenex.comgcms.cz This technique separates the enantiomers of a racemic or enantioenriched mixture, allowing for their individual quantification. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods employed. phenomenex.comnih.gov

For a primary amine like this compound, several types of CSPs can be effective. Polysaccharide-based CSPs are widely used and versatile for the separation of a broad range of chiral compounds. phenomenex.com The separation is achieved through differential transient interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) between the enantiomers and the chiral selector of the stationary phase. In some cases, derivatization of the amine with a suitable achiral agent can enhance the resolution and detection of the enantiomers. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Example Chiral HPLC Method for Enantiomeric Excess Determination This table provides an example of typical HPLC conditions for chiral separation.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-isomer | 8.5 min |

| Retention Time (R)-isomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

A baseline separation with a resolution factor greater than 1.5 is generally considered sufficient for accurate quantification.

Single Crystal X-ray Diffraction for Solid-State Stereochemistry of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the absolute configuration and solid-state conformation of a crystalline compound. sevenstarpharm.comrigaku.commdpi.com This technique provides an unambiguous three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. sevenstarpharm.com

To perform SCXRD analysis on this compound or a suitable crystalline derivative, a high-quality single crystal must first be grown. The analysis of the diffraction pattern allows for the determination of the molecular structure. When using a radiation source with a known wavelength, the anomalous dispersion effect can be used to determine the absolute stereochemistry of the chiral centers without ambiguity. rigaku.com The resulting structural data serves as the ultimate proof of configuration and provides valuable insights into the molecule's packing and intermolecular interactions in the solid state. sevenstarpharm.commdpi.com

Table 3: Information Obtainable from Single Crystal X-ray Diffraction

| Structural Information | Description |

|---|---|

| Absolute Configuration | Unambiguous assignment of all stereocenters (e.g., S or R). sevenstarpharm.com |

| Molecular Conformation | Precise dihedral angles, defining the shape of the molecule in the crystal. |

| Bond Lengths & Angles | Accurate measurements of all interatomic distances and angles. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Identification of hydrogen bonding networks and other non-covalent interactions. sevenstarpharm.com |

Advanced NMR Spectroscopic Methods for Diastereomeric Purity and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in solution. auremn.org.briitmandi.ac.in While standard ¹H and ¹³C NMR can confirm the constitution of this compound, advanced NMR techniques are required for stereochemical and conformational analysis.

Conformational analysis can be performed using two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space interactions between protons that are close to each other, providing crucial information about the molecule's preferred conformation in solution. For instance, correlations between protons on the tert-butyl group and protons on the chroman ring system can help define the orientation of the bulky substituent. nih.gov

To determine enantiomeric purity or assign absolute configuration by NMR, a chiral derivatizing agent (CDA) is often used. nih.gov Reacting the amine with an enantiopure CDA, such as Mosher's acid or a fluorinated equivalent, produces a mixture of diastereomers. frontiersin.org These diastereomers have distinct NMR spectra, and the chemical shift differences (Δδ) of specific protons or other nuclei (e.g., ¹⁹F) can be correlated to the absolute configuration of the original amine. nih.govfrontiersin.org The integration of the signals corresponding to the two diastereomers allows for a precise determination of the diastereomeric (and thus the original enantiomeric) purity.

Table 4: Illustrative ¹H NMR Data for Diastereomers Formed with a Chiral Derivatizing Agent (CDA) This table shows hypothetical chemical shift data for diastereomeric amides to illustrate the principle of using a CDA.

| Proton | Diastereomer 1 (from S-amine) δ (ppm) | Diastereomer 2 (from R-amine) δ (ppm) | Chemical Shift Difference (Δδ) |

|---|---|---|---|

| H-4 (methine) | 4.15 | 4.25 | 0.10 |

| tert-Butyl | 1.30 | 1.28 | -0.02 |

| Aromatic H | 7.21 | 7.24 | 0.03 |

The non-zero chemical shift differences (Δδ) between the diastereomers allow for their distinction and quantification by NMR.

In Depth Spectroscopic and Structural Elucidation of S 8 Tert Butyl Chroman 4 Amine

High-Resolution Mass Spectrometry for Elucidating the Molecular Structure of (S)-8-(tert-Butyl)chroman-4-amine

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements longdom.orgyoutube.com. For this compound, HRMS analysis is critical for confirming its molecular formula, C₁₃H₁₉NO.

Upon ionization, typically through electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the exact mass is measured. This experimental value is then compared to the theoretical mass calculated from the elemental formula. The high accuracy of HRMS, often at the sub-ppm level, allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds longdom.orgnih.gov.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural insights. The fragmentation of the chroman ring in related compounds often proceeds via fission of the heterocyclic ring nih.gov. For this compound, key fragmentation pathways are expected to involve the loss of the tert-butyl group and cleavages within the chroman moiety. A primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the tert-butyl group, a characteristic fragmentation for tert-butyl substituted aromatic compounds researchgate.net. Another significant fragmentation pathway for tert-butylamines is the cleavage of the bond between the tert-butyl group and the amine, leading to a stable carbocation pearson.com. In aromatic compounds, fragmentation can also be initiated at the aromatic ring system youtube.com.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 206.1539 | Protonated molecular ion |

| [M-CH₃]⁺ | 190.1226 | Loss of a methyl radical from the tert-butyl group |

| [M-C₄H₉]⁺ | 148.0757 | Loss of the tert-butyl group |

| [C₉H₁₀NO]⁺ | 148.0757 | Fragment resulting from cleavage of the tert-butyl group |

Note: The predicted m/z values are calculated based on the elemental composition of the expected fragments.

Multi-Nuclear and Two-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon resonances and provides detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, chroman ring, and tert-butyl protons. The tert-butyl group will present as a prominent singlet, integrating to nine protons, typically in the upfield region of the spectrum (around 1.3 ppm) acdlabs.comchemicalbook.com. The aromatic protons on the benzene (B151609) ring will appear as a set of coupled multiplets in the downfield region. The protons of the stereogenic center at C4 and the adjacent methylene (B1212753) group at C3 will show characteristic diastereotopic splitting patterns, further complicated by coupling to each other. The amine protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons acdlabs.comspectrabase.com. The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the substituents. The carbons of the chroman ring, including the stereocenter at C4, will appear in the aliphatic region of the spectrum.

Two-Dimensional NMR Spectroscopy: To definitively assign the complex NMR spectra, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which is crucial for tracing the connectivity of the protons within the chroman ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting the different fragments of the molecule, such as the tert-butyl group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity and Coupling Constants (J) |

| 2 | ~65 | ~4.2 | m |

| 3 | ~35 | ~2.0, ~2.2 | m |

| 4 | ~50 | ~4.0 | m |

| 4a | ~120 | - | - |

| 5 | ~125 | ~7.0 | d, J ≈ 8 Hz |

| 6 | ~128 | ~7.2 | t, J ≈ 8 Hz |

| 7 | ~120 | ~6.9 | d, J ≈ 8 Hz |

| 8 | ~145 | - | - |

| 8a | ~150 | - | - |

| C(CH₃)₃ | ~34 | - | - |

| C(CH₃)₃ | ~31 | ~1.3 | s |

| NH₂ | - | ~1.8 | br s |

Note: These are predicted chemical shifts based on known values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties gatewayanalytical.comspectroscopyonline.comthermofisher.com. These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa gatewayanalytical.comspectroscopyonline.comthermofisher.com.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds, as well as aromatic C=C stretching vibrations. The N-H stretching vibrations of the primary amine group will appear as a pair of bands in the region of 3300-3500 cm⁻¹ nih.gov. The C-H stretching vibrations of the aromatic ring and the aliphatic chroman and tert-butyl groups will be observed in the 2800-3100 cm⁻¹ region docbrown.info. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the chroman ring is expected around 1230-1270 cm⁻¹.

Raman Spectroscopy: The Raman spectrum will also show characteristic bands for the various functional groups. Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric stretching of the C-C bonds of the tert-butyl group is also expected to give a characteristic Raman signal nih.gov.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3400-3250 (m, br) | Weak |

| Aromatic C-H Stretch | 3100-3000 (m) | 3100-3000 (s) |

| Aliphatic C-H Stretch | 2960-2850 (s) | 2960-2850 (s) |

| Aromatic C=C Stretch | 1600, 1580, 1480 (m) | 1600, 1580, 1480 (s) |

| C-O-C Asymmetric Stretch | 1250 (s) | Weak |

| C-N Stretch | 1200-1020 (m) | Weak |

Note: s = strong, m = medium, w = weak, br = broad. These are predicted frequencies and their intensities.

Conformational Landscape Analysis of this compound via Integrated Spectroscopic and Computational Methods

The chroman ring is not planar and can adopt different conformations, which can significantly influence the biological activity of the molecule acs.org. The dihydropyran ring in chromanes typically adopts a half-chair or a twist-boat conformation semanticscholar.org. The preferred conformation of this compound can be investigated by integrating experimental spectroscopic data with computational modeling.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to explore the potential energy surface of the molecule and identify the low-energy conformers youtube.com. By calculating the relative energies of different conformations, it is possible to predict the most stable arrangement of the atoms in space. These calculations can also predict NMR chemical shifts and coupling constants, as well as vibrational frequencies, which can then be compared with experimental data to validate the computational model.

Integrated Approach: The experimentally determined coupling constants from ¹H NMR, particularly between the protons on C3 and C4, can provide valuable information about the dihedral angles and thus the ring conformation. NOESY data can reveal through-space interactions that are consistent with a particular conformation. By comparing these experimental parameters with the values predicted for different computationally derived conformers, the most likely solution-state conformation of this compound can be determined. This integrated approach provides a powerful strategy for a detailed understanding of the three-dimensional structure of this chiral molecule.

Theoretical and Computational Investigations of S 8 Tert Butyl Chroman 4 Amine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity of (S)-8-(tert-Butyl)chroman-4-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound. Methods such as B3LYP or M06-2X, combined with basis sets like 6-31G(d) or def2-TZVP, are commonly employed to model the geometry and electronic properties of organic molecules. researchgate.netnrel.gov

A primary step involves geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this would define the precise bond lengths, bond angles, and dihedral angles of its ground state. Following optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to derive thermodynamic properties like enthalpy and Gibbs free energy. nrel.gov

The electronic structure is elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. dntb.gov.ua

Reactivity descriptors, derived from the conceptual DFT framework, can also be calculated. These include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the amine group's nitrogen atom is expected to be a site of negative potential.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites. nrel.gov

These calculations provide a foundational understanding of the molecule's inherent stability and potential chemical behavior.

Table 1: Representative Data from Quantum Chemical Calculations

| Parameter | Description | Typical Method | Expected Information for this compound |

|---|---|---|---|

| Optimized Geometry | Lowest energy 3D structure. | DFT (e.g., B3LYP/6-31G(d)) | Precise bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT | Correlates with chemical stability and reactivity. |

Molecular Dynamics Simulations for Conformational Exploration and Dynamics of this compound

While quantum calculations focus on a static, minimum-energy structure, this compound is a flexible molecule that exists as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations are employed to explore this conformational space and understand the molecule's dynamic behavior over time. researchgate.netescholarship.org

MD simulations model the movements of atoms by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. The simulation tracks the trajectory of each atom over a set period, typically from nanoseconds to microseconds, providing a dynamic picture of the molecule. researchgate.net

For this compound, key areas of flexibility include the puckering of the dihydropyran ring and the orientation of the amine and tert-butyl substituents. MD simulations can reveal:

Dominant Conformations: By analyzing the simulation trajectory, one can identify the most populated (lowest energy) conformations and the energy barriers between them.

Solvent Effects: Simulations are often run in an explicit solvent (like water) to model how interactions with the solvent influence the molecule's conformation and dynamics.

Intramolecular Interactions: The simulation can highlight non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.

The results from MD simulations provide a more realistic representation of the molecule's behavior in a biological or chemical environment compared to static quantum models. nih.gov The conformational ensemble obtained from MD is also crucial for accurately predicting averaged spectroscopic properties. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra) for Validation and Characterization

Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for validating experimentally obtained data and confirming the structure and absolute configuration of chiral molecules like this compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts for a proposed structure are then compared to experimental values. A good correlation supports the structural assignment.

Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is particularly important for determining the absolute configuration of chiral compounds. The prediction of ECD spectra is usually performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The process involves first identifying the most stable conformers (often through a combination of molecular mechanics and DFT optimizations). Then, the ECD spectrum is calculated for each significant conformer. Finally, a Boltzmann-weighted average of these individual spectra is computed to generate the final predicted spectrum. mdpi.com By comparing the sign and position of the calculated Cotton effects with the experimental ECD spectrum, the absolute (S) or (R) configuration can be assigned with a high degree of confidence. researchgate.netrsc.org

Table 2: Computationally Predicted Spectroscopic Data

| Spectrum | Computational Method | Purpose |

|---|---|---|

| ¹H and ¹³C NMR | DFT with GIAO method | Structure verification by comparing calculated vs. experimental chemical shifts. |

| ECD | TD-DFT on a conformational ensemble | Determination of absolute configuration by comparing calculated vs. experimental spectra. |

Acidity/Basicity (pKa) Predictions and Protonation State Analysis of the Amine Moiety

The basicity of the amine group in this compound, quantified by its pKa value, is a critical property that influences its solubility, receptor binding, and pharmacokinetic properties. Computational methods can provide reliable estimates of pKa values.

Several computational strategies exist for pKa prediction. srce.hr A common approach involves calculating the Gibbs free energy change (ΔG) for the protonation reaction of the amine in a simulated aqueous environment:

R-NH₂ + H₃O⁺ ⇌ R-NH₃⁺ + H₂O

The ΔG of this reaction is directly related to the pKa. These calculations must accurately account for the significant influence of the solvent, which is often modeled using implicit continuum solvent models (like COSMO or SMD) or by including explicit water molecules. peerj.com

Alternatively, isodesmic reactions can be used. In this method, the pKa of the target amine is calculated relative to a structurally similar reference compound with a known experimental pKa. This approach often leads to a cancellation of systematic errors in the calculations, improving the accuracy of the prediction. peerj.com

Analyzing the protonation state involves determining the likelihood of the amine group being in its neutral (–NH₂) or protonated (–NH₃⁺) form at a given pH. This is crucial for understanding its behavior under physiological conditions (typically pH 7.4). The Henderson-Hasselbalch equation, using the predicted pKa, allows for this determination. Computational models predict that the amine in this compound, being an aliphatic amine, will be predominantly protonated at physiological pH.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Applications of S 8 Tert Butyl Chroman 4 Amine As a Chiral Synthetic Building Block

Utility in Asymmetric Synthesis as a Chiral Source

The inherent chirality of (S)-8-(tert-Butyl)chroman-4-amine makes it a valuable chiral source in asymmetric synthesis, where the objective is to selectively produce one enantiomer of a chiral product. Chiral amines and their derivatives are frequently employed as chiral auxiliaries, catalysts, or ligands to induce stereoselectivity in a wide range of chemical transformations. While specific documented examples of this compound as a chiral auxiliary are not extensively reported in readily available literature, its structural features are analogous to other chiral amines that have proven effective in diastereoselective reactions.

The primary amine functionality of this compound can be readily converted into various functional groups, such as amides or imines, which can then direct the stereochemical outcome of subsequent reactions. For instance, the formation of an amide with a prochiral carboxylic acid would create a diastereomeric mixture, allowing for the separation of the diastereomers and subsequent cleavage of the auxiliary to yield an enantiomerically enriched carboxylic acid.

Furthermore, the chroman backbone provides a rigid conformational framework, which can enhance the transfer of chirality by restricting the degrees of freedom in the transition state of a reaction. The bulky tert-butyl group at the C8 position can also play a significant role in stereochemical control by providing steric hindrance that favors the approach of reagents from a specific direction. The development of chiral catalysts and ligands derived from this compound represents a promising area for future research in asymmetric synthesis.

Precursor Role in the Synthesis of Complex Heterocyclic Systems

The this compound scaffold serves as a valuable starting material for the synthesis of more complex heterocyclic systems, particularly those containing fused nitrogen rings. The primary amine at the C4 position is a key functional handle for elaboration and ring-forming reactions.

One common strategy involves the reaction of the amine with bifunctional electrophiles to construct new heterocyclic rings fused to the chroman framework. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused dihydropyridinone or piperidinone rings through a sequence of Michael addition and subsequent intramolecular cyclization. Similarly, reaction with β-ketoesters can yield fused dihydropyridine (B1217469) derivatives, which are prevalent motifs in many biologically active compounds.

Multicomponent reactions (MCRs) also offer an efficient pathway to complex heterocycles starting from this compound. mdpi.comdntb.gov.ua In an MCR, three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. The amine functionality of the chroman can participate as the nucleophilic component in well-known MCRs such as the Ugi or Biginelli reactions, leading to the rapid assembly of diverse and complex heterocyclic structures with inherent chirality.

The synthesis of fused pyranopyrimidines, for instance, can be envisioned by reacting this compound with a β-ketoester and an aldehyde in a Biginelli-type condensation. This approach would generate a library of chiral, fused heterocyclic compounds with potential applications in medicinal chemistry.

Development of Analog Libraries for Structural Diversification in Organic Synthesis

In modern drug discovery and materials science, the synthesis of compound libraries with systematic structural variations is crucial for identifying molecules with desired properties. The this compound scaffold is an excellent starting point for the development of such analog libraries due to its inherent three-dimensionality and the presence of a reactive functional group.

By employing combinatorial chemistry techniques, the primary amine of this compound can be readily acylated, alkylated, or reductively aminated with a diverse set of building blocks. This allows for the rapid generation of a large number of derivatives with varied substituents at the C4-amino position. These modifications can systematically alter the steric and electronic properties of the molecule, which is a key strategy in structure-activity relationship (SAR) studies.

The chroman ring itself can also be a point of diversification. While the core scaffold is typically maintained, modifications to the aromatic ring, such as the introduction of additional substituents, can be explored to further expand the chemical space of the library.

The resulting libraries of chiral chroman-4-amine (B2768764) derivatives can then be screened for biological activity or other functional properties. The modular nature of this approach, starting from a common chiral core, allows for the efficient exploration of a wide range of chemical structures and the identification of lead compounds for further optimization.

Patent Landscape Analysis for Synthetic Methodologies and Intermediates Involving this compound

A review of the patent literature reveals a focus on the synthesis and application of chroman derivatives more broadly, with specific patents covering the synthesis of this compound and its immediate precursors being less common. However, the general synthetic strategies for preparing chiral amines and chroman structures are well-documented in the patent literature.

Patents related to the synthesis of chiral amines often involve the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been extensively used in the asymmetric synthesis of a wide variety of amines. yale.edu The synthesis of this compound likely falls under the scope of these broader patents covering general methods for asymmetric amine synthesis.

Furthermore, patents exist for the synthesis of various substituted chroman-4-one precursors. These precursors are key intermediates in the synthesis of chroman-4-amine derivatives. For example, methods for the synthesis of 8-bromo-6-chloro-2-pentylchroman-4-one have been described as part of the development of inhibitors for enzymes like SIRT2. nih.govacs.org The conversion of such chroman-4-ones to the corresponding chiral amines via reductive amination or other established methods would be a logical synthetic step, potentially covered by process patents.

Sustainability and Green Chemistry Aspects in the Synthesis of S 8 Tert Butyl Chroman 4 Amine

Application of Green Chemistry Principles in Synthetic Routes

The pursuit of greener synthetic pathways for molecules such as (S)-8-(tert-butyl)chroman-4-amine is guided by the twelve principles of green chemistry. These principles advocate for methods that prevent waste, maximize atom economy, use less hazardous chemical syntheses, design safer chemicals, employ safer solvents and auxiliaries, design for energy efficiency, use renewable feedstocks, reduce derivatives, utilize catalysis, design for degradation, use real-time analysis for pollution prevention, and promote inherently safer chemistry for accident prevention.

A plausible and efficient synthetic approach to this compound can be envisioned in two key stages: the synthesis of the precursor ketone, 8-(tert-butyl)chroman-4-one, followed by its asymmetric conversion to the target chiral amine.

Synthesis of 8-(tert-Butyl)chroman-4-one:

A green approach to the chroman-4-one scaffold involves a one-pot reaction that combines a base-mediated aldol (B89426) condensation with an intramolecular oxa-Michael addition. This can be achieved through the reaction of 2'-hydroxyacetophenones with appropriate aldehydes. The use of microwave irradiation in this step can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Asymmetric Synthesis of this compound:

The conversion of the ketone to the chiral amine is a critical step where green chemistry principles can be effectively implemented. Traditional methods often involve stoichiometric reagents and harsh conditions. Modern, greener alternatives include:

Catalytic Asymmetric Reductive Amination: This is a highly atom-economical method that directly converts a ketone and an amine source into a chiral amine. This can be achieved using:

Transition-Metal Catalysis: Chiral catalysts based on metals like ruthenium, iridium, or rhodium, combined with chiral phosphine (B1218219) ligands, can facilitate this transformation with high enantioselectivity under hydrogenation conditions.

Organocatalysis: Chiral phosphoric acids or other hydrogen-bond-donating catalysts can be used in combination with a mild reducing agent like a Hantzsch ester to achieve the desired transformation without the need for metals.

Biocatalysis: The use of enzymes such as transaminases (TAs) or amine dehydrogenases (AmDHs) represents a particularly green approach. These enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, exhibit high stereoselectivity, and avoid the use of toxic metals and reagents.

The application of these catalytic methods aligns with several green chemistry principles by reducing the reliance on stoichiometric reagents, minimizing waste, and often proceeding under milder, more energy-efficient conditions.

Atom Economy and Environmental Factor (E-factor) Analysis of Production Pathways

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has an atom economy of 100%.

Environmental Factor (E-factor) provides a broader measure of the environmental impact of a process by quantifying the total mass of waste generated per unit of product. The pharmaceutical industry has historically high E-factors, often ranging from 25 to over 100, largely due to the complexity of the synthetic processes and extensive use of solvents.

To illustrate these concepts, a hypothetical atom economy and E-factor analysis for a representative synthesis of this compound via a two-step process is presented below.

Step 1: Synthesis of 8-(tert-Butyl)chroman-4-one

Reaction: 2'-hydroxy-3-tert-butylacetophenone + Formaldehyde → 8-(tert-butyl)chroman-4-one + H₂O

Analysis: This intramolecular cyclization is, in principle, highly atom-economical as most atoms from the reactants are incorporated into the product. The main byproduct is water.

Step 2: Asymmetric Reductive Amination

Reaction (using a biocatalytic approach with a transaminase): 8-(tert-butyl)chroman-4-one + Amine Donor → this compound + Ketone Byproduct

| Synthetic Step | Ideal Atom Economy (%) | Potential Waste Products | Typical E-factor Range |

|---|---|---|---|

| Synthesis of Ketone Precursor | High (approaching 100%) | Water, catalyst residues, solvent losses | 5-15 |

| Asymmetric Reductive Amination (Biocatalytic) | Moderate to High | Ketone byproduct from amine donor, enzyme residues, buffer salts, solvent losses | 10-30 |

Solvent and Reagent Selection for Reduced Environmental Impact

The choice of solvents and reagents is a critical aspect of green chemistry in pharmaceutical synthesis, as solvents can account for a significant portion of the total mass in a process.

Solvent Selection:

Pharmaceutical companies often utilize solvent selection guides to rank solvents based on their safety, health, and environmental (SHE) impact. For the synthesis of this compound, greener solvent choices would include:

Recommended Solvents: Water, ethanol, 2-propanol, and ethyl acetate (B1210297) are generally preferred due to their lower toxicity and environmental persistence. Biocatalytic steps are often performed in aqueous buffers, which is a significant advantage.

Usable but with Substitution Advisable: Solvents like toluene, methylcyclohexane, and tetrahydrofuran (B95107) (THF) may be necessary for certain chemical steps but efforts should be made to replace them with greener alternatives.

Undesirable/Banned Solvents: Halogenated solvents (e.g., dichloromethane, chloroform) and highly toxic solvents (e.g., benzene (B151609), carbon tetrachloride) should be avoided whenever possible due to their significant environmental and health hazards.

Reagent Selection:

The selection of reagents should favor catalytic over stoichiometric approaches.

In the synthesis of the chroman-4-one, using a catalytic amount of a recyclable base is preferable to using a stoichiometric amount of a strong base that is consumed in the reaction.

For the reductive amination step, catalytic methods (organo-, metal-, or biocatalysis) are vastly superior to older methods that might employ stoichiometric metal hydrides, which generate large amounts of inorganic waste. The use of enzymes (biocatalysts) is particularly advantageous as they are derived from renewable resources and are biodegradable.

| Solvent Class | Examples | Rationale for Classification |

|---|---|---|

| Recommended | Water, Ethanol, 2-Propanol, Ethyl Acetate | Low toxicity, biodegradable, renewable sources (for bio-based variants), favorable safety profile. |

| Substitution Advisable | Toluene, Tetrahydrofuran (THF), Acetonitrile | Moderate environmental or health concerns, potential for greener alternatives. |

| Undesirable | Dichloromethane, Chloroform, Benzene | High toxicity, carcinogenicity, significant environmental impact. |

Waste Minimization and Recycling Strategies

A holistic approach to green chemistry includes robust strategies for minimizing waste at its source and recycling materials where feasible.

Waste Minimization:

Process Intensification: Utilizing continuous flow chemistry instead of batch processing can lead to better process control, higher yields, and reduced waste generation.

One-Pot Syntheses: Combining multiple reaction steps into a single pot, as in the synthesis of the chroman-4-one precursor, eliminates the need for intermediate work-up and purification steps, thereby reducing solvent use and waste.

Catalyst Optimization: Using highly active and selective catalysts minimizes the formation of byproducts and reduces the catalyst loading required.

Recycling Strategies:

Catalyst Recycling: Heterogeneous catalysts or immobilized enzymes can be more easily separated from the reaction mixture and reused, improving the cost-effectiveness and reducing the environmental footprint of the process. For homogeneous catalysts, methods like membrane filtration can be employed for their recovery and reuse.

Byproduct Valorization: In the case of biocatalytic amination, the ketone byproduct could potentially be recycled or used as a starting material for other chemical processes, turning a waste stream into a valuable resource.

By integrating these sustainability and green chemistry principles into the synthesis of this compound, it is possible to develop a manufacturing process that is not only economically viable but also environmentally responsible.

Future Directions and Emerging Research Avenues for S 8 Tert Butyl Chroman 4 Amine

Exploration of Novel Enantioselective Methodologies

The development of efficient and highly selective methods for synthesizing chiral compounds is a cornerstone of modern organic chemistry. For (S)-8-(tert-Butyl)chroman-4-amine, future research will likely focus on novel enantioselective methodologies that offer improvements in yield, purity, and environmental impact.

Current research in the broader field of chiral amine and chromane (B1220400) synthesis points towards several promising directions:

Asymmetric Catalysis : The use of transition metal catalysts with chiral ligands is a well-established and powerful tool for asymmetric synthesis. Future work could involve the design and application of new, more efficient catalysts specifically tailored for the synthesis of this compound. This includes exploring different metals and ligand architectures to achieve higher enantioselectivity and turnover numbers.

Organocatalysis : The use of small organic molecules as catalysts has gained significant traction as a green and sustainable alternative to metal-based catalysts. Developing organocatalytic routes to this compound could offer advantages such as lower toxicity, air and moisture stability, and reduced cost.

Biocatalysis : Enzymes offer unparalleled selectivity in chemical transformations. The use of engineered enzymes, such as transaminases, could provide a highly efficient and environmentally friendly route to this compound.

Flow Chemistry : Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. Integrating enantioselective methodologies into flow reactors could enable the large-scale and efficient production of this compound.

A significant effort has been directed toward developing enantioselective methods for the synthesis of chromans, which are prevalent in bioactive natural products and pharmaceuticals. Established methods include intramolecular Friedel–Crafts cyclization, intermolecular conjugate additions, C–H functionalization, and the cyclization of 2-allylphenol. Asymmetric variations of these methods have been developed, employing either enantioselective or diastereoselective reactions. For instance, starting from various substituted chroman-4-ones, a highly enantioselective CBS reduction using an in situ-generated B–H catalyst can yield (S)-chroman-4-ols. Subsequent azide (B81097) inversion and reduction can then produce crude (R)-chroman-4-amines, which can be purified as salts.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and optimized. For a molecule like this compound, AI and machine learning (ML) can play a pivotal role in accelerating the discovery of novel and efficient synthetic pathways.

Computer-aided synthesis planning (CASP) has been significantly enhanced by recent breakthroughs in machine learning, particularly deep neural networks. These advancements have enabled data-driven synthetic route designs with minimal human intervention. However, a key challenge remains in adequately incorporating chemical knowledge into ML models for practical synthesis planning.

Key areas where AI can contribute include:

Retrosynthesis Prediction : AI algorithms can be trained on vast databases of chemical reactions to predict plausible retrosynthetic pathways for this compound. This can help chemists identify not only known synthetic routes but also novel and potentially more efficient ones.

Reaction Condition Optimization : Machine learning models can analyze experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for each step in the synthesis, leading to higher yields and purity.

Predictive Modeling : AI can be used to predict the properties of different this compound derivatives, allowing for the in silico screening of potential candidates for various applications before they are synthesized.

One notable development is the ReTReK application, which integrates various aspects of retrosynthesis knowledge as adjustable parameters to guide the search for promising synthetic routes. Experimental results have shown that ReTReK can successfully identify synthetic routes based on specified retrosynthesis knowledge, indicating that this approach is preferable to those without such knowledge. The integration of retrosynthesis knowledge as adjustable parameters into data-driven CASP applications is expected to improve the performance of both existing and future applications.

Furthermore, the emergence of large language models (LLMs) presents new opportunities for tackling complex, multi-step retrosynthesis planning. Researchers are exploring whether LLMs can effectively navigate the highly

Q & A

Q. What are the key synthetic pathways for preparing (S)-8-(tert-Butyl)chroman-4-amine, and how is stereochemical integrity maintained?

The synthesis typically involves sequential alkylation and benzylation reactions. For example, bromoalkane precursors are reacted with tert-butyl-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butyl group. Stereochemical purity is ensured via chiral catalysts or resolution techniques, with structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical methods are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry. Mass spectrometry (MS) verifies molecular weight, while chiral HPLC or polarimetry ensures enantiomeric excess. Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How are reaction yields optimized in the synthesis of chroman-4-amine derivatives?

Solvent choice (e.g., methyltetrahydrofuran, MeTHF, as a green solvent), temperature control, and stoichiometric ratios of reagents (e.g., acryl bromides) are optimized. Gram-scale reactions using MeTHF have achieved ~45% yield for chromanone intermediates, demonstrating scalability .

Advanced Research Questions

Q. What methodological strategies are used to evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

Enzyme inhibition assays employ Ellman’s method with acetylthiocholine as a substrate. Activity is quantified via IC₅₀ (half-maximal inhibitory concentration) using a dual-wavelength spectrophotometer (412 nm). For mixed-type inhibitors, the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation, accounting for both free enzyme and enzyme-substrate complexes .

Q. How can structural modifications to the chroman-4-amine scaffold enhance selectivity for BuChE over AChE?

Introducing bulky substituents like tert-butyl at the 8-position increases steric hindrance, favoring BuChE selectivity due to its larger active site. SAR studies show that 8-substituted derivatives exhibit 10–20× higher BuChE inhibition (IC₅₀ = 0.5–1.2 µM) compared to AChE (IC₅₀ = 5–12 µM) .

Q. What experimental approaches resolve discrepancies between in vitro enzyme inhibition data and cellular neuroprotective effects?

Contradictions may arise from poor cellular permeability or off-target effects. Researchers use parallel assays: (1) in vitro enzyme inhibition, (2) cellular viability assays (e.g., MTT), and (3) reactive oxygen species (ROS) detection. Data normalization to intracellular compound concentration via LC-MS/MS clarifies mechanistic relationships .

Q. How is the inhibitory activity of this compound against monoamine oxidases (MAOs) validated?

MAO-A/MAO-B inhibition is tested using kynuramine as a substrate. Fluorescence detection (λₑₓ = 310 nm, λₑₘ = 400 nm) quantifies 4-hydroxyquinoline formation. Independent triplicate experiments with positive controls (e.g., clorgyline for MAO-A) ensure reproducibility .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cholinesterase inhibition studies?

Non-linear regression (e.g., GraphPad Prism) models dose-response curves to calculate IC₅₀. For mixed inhibition, global fitting of competitive/uncompetitive models determines Ki values. Error propagation analysis accounts for assay variability (±10% SD in triplicate runs) .

Q. How can researchers address low solubility of this compound in aqueous assay buffers?

Co-solvents like DMSO (≤1% v/v) are used, with control experiments to exclude solvent effects. Alternatively, sonication or micellar encapsulation (e.g., Tween-80) improves dispersion. Dynamic light scattering (DLS) confirms colloidal stability .

Safety and Handling

Q. What safety protocols are critical when handling tert-butyl-containing intermediates during synthesis?

tert-Butyl hydroperoxide derivatives require explosion-proof equipment, grounded metal containers, and non-sparking tools. Storage in sealed containers at ≤4°C in ventilated areas prevents decomposition. Emergency protocols for spills include neutralization with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.